Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methoxyphenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-ethyl-2-methoxyphenylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate: shares structural similarities with other pyrrole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring and the presence of the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-10-5-8-14(18-2)11(9-10)12-6-7-13(16-12)15(17)19-3/h5-9,16H,4H2,1-3H3 |
InChI Key |
WETWDVYITXRBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
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